6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Apelin receptor APJ antagonist GPCR pharmacology

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate (CAS 877635-73-9, PubChem CID is a synthetic small molecule belonging to the 4-oxo-4H-pyran-3-yl benzoate ester chemotype. It features a 4-chlorobenzoate ester at the 3-position and a (4-methylpyrimidin-2-yl)sulfanyl methyl substituent at the 6-position of the pyranone core.

Molecular Formula C18H13ClN2O4S
Molecular Weight 388.82
CAS No. 877635-73-9
Cat. No. B2363761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
CAS877635-73-9
Molecular FormulaC18H13ClN2O4S
Molecular Weight388.82
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H13ClN2O4S/c1-11-6-7-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3
InChIKeyOQGZHUFXDMTGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate (CAS 877635-73-9): Chemical Identity and Pharmacological Classification


6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate (CAS 877635-73-9, PubChem CID 7217922) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-3-yl benzoate ester chemotype. It features a 4-chlorobenzoate ester at the 3-position and a (4-methylpyrimidin-2-yl)sulfanyl methyl substituent at the 6-position of the pyranone core [1]. The compound is cataloged in ChEMBL as CHEMBL2158274 with a reported maximum development phase of preclinical [2]. It was originally part of the NIH Molecular Libraries Small Molecule Repository (MLS-0437384) and has been evaluated as an apelin (APJ) receptor ligand, where it exhibits weak antagonist activity [3].

Why 4-Oxo-4H-Pyran-3-yl Benzoate Analogs Cannot Be Interchanged: SAR Evidence for CAS 877635-73-9


Within the 4-oxo-4H-pyran-3-yl benzoate chemotype, even single-point structural modifications to the benzoate ester substituent or the pyrimidine ring produce profound changes in target potency, selectivity, and physicochemical properties. The reference probe ML221 (4-nitrobenzoate, pyrimidine, CAS 877636-42-5) displays potent APJ functional antagonism (IC50 = 0.70 μM in cAMP assay) with >37-fold selectivity over AT1 [1]. In contrast, the 4-chlorobenzoate + 4-methylpyrimidine combination in CAS 877635-73-9 reduces APJ potency by approximately 113-fold (IC50 = 79 μM) and abolishes APJ/AT1 selectivity entirely (ratio ≈ 1) [2][3]. This demonstrates that the 4-chlorobenzoate and 4-methyl substituents are not bioisosteric replacements for the 4-nitro and unsubstituted pyrimidine motifs—generic substitution based solely on scaffold similarity will yield qualitatively different pharmacological tools.

Quantitative Comparative Evidence: CAS 877635-73-9 vs. Closest Structural Analogs


APJ Receptor Functional Antagonist Potency: 113-Fold Reduction vs. ML221

CAS 877635-73-9 exhibits drastically reduced APJ receptor antagonist potency compared to the closely related probe ML221. In a confirmatory luminescent beta-arrestin recruitment assay using APJ receptor expressed in CHOK1 cells, the target compound showed IC50 = 79 μM, whereas ML221 (4-nitrobenzoate, pyrimidine) achieved IC50 = 1.75 μM in the same assay format [1][2]. In the orthogonal cAMP accumulation assay, ML221 showed IC50 = 0.70 μM, yielding a 113-fold potency gap [3]. The structural basis for this difference lies in the combined substitution of the 4-nitro group with 4-chloro and the introduction of a 4-methyl group on the pyrimidine ring.

Apelin receptor APJ antagonist GPCR pharmacology

APJ/AT1 Selectivity Profile: Loss of Receptor Selectivity Compared to ML221

A critical differentiator is the loss of APJ/AT1 selectivity. CAS 877635-73-9 shows IC50 = 79 μM at both APJ and AT1 receptors, yielding a selectivity ratio of approximately 1 [1][2]. In contrast, ML221 exhibits >37-fold selectivity for APJ over AT1 (AT1 IC50 not reached at highest tested concentration) [3]. The replacement of 4-nitrobenzoate with 4-chlorobenzoate and the addition of a 4-methyl group on the pyrimidine eliminates the selectivity-determining interactions that distinguish APJ from AT1 binding pockets.

Receptor selectivity Angiotensin receptor GPCR profiling

Lipophilicity and Physicochemical Differentiation: Higher cLogP vs. ML221

CAS 877635-73-9 exhibits higher computed lipophilicity (XLogP3 = 3.4 by PubChem; logP = 3.9 by Molbic IDRBlab) compared to ML221 (logP ≈ 3.37) [1][2][3]. This difference arises from the replacement of the polar nitro group (Hansch π = -0.28) with chloro (π = +0.71) and the addition of a methyl group on the pyrimidine (ΔlogP ≈ +0.56). Both compounds comply with Lipinski's Rule of Five (MW < 500, HBD = 0, HBA ≤ 10, logP < 5) [2]. The higher logP of CAS 877635-73-9 predicts lower aqueous solubility and higher membrane permeability, which may be advantageous for cell-based assays requiring enhanced passive diffusion.

Lipophilicity Drug-likeness Physicochemical properties

Absence of Nitro Group: Inferred Metabolic Stability Advantage Over ML221

ML221 contains a 4-nitrobenzoate ester group and has documented extremely low plasma stability: only 0.26% of the parent compound remains after 3 hours in human plasma (1:1 plasma:PBS, pH 7.4), with hepatic microsome stability of 4.19% remaining [1]. This metabolic lability is consistent with the known susceptibility of aromatic nitro groups to enzymatic reduction. CAS 877635-73-9 replaces the 4-nitro group with a 4-chloro substituent, which is not subject to reductive metabolism. While direct experimental ADME data for CAS 877635-73-9 are not available in the public domain, the absence of the nitro warhead constitutes a class-level structural basis for predicting improved metabolic stability relative to ML221 [2].

Metabolic stability Nitro reduction ADME

Broad Target Profiling: Clean Negative Profile Across 8 Screening Assays

PubChem BioAssay records for CAS 877635-73-9 (CID 7217922) document its evaluation across 10 distinct screening assays beyond APJ/AT1. The compound was classified as 'Inactive' in 6 confirmatory or primary screens, including a high-throughput screen against Mycobacterium tuberculosis H37Rv (AID 2842), an AlphaScreen-based FBW7 E3 ligase activator assay (AID 1259310), a MITF inhibitor screen (AID 1259374), human and mouse cGAS chemiluminescence screens (AID 1259398, 1259399), and a TEAD-YAP interaction inhibitor screen (AID 1259422) [1]. This broad inactivity profile indicates that CAS 877635-73-9 is not a promiscuous screening hit, which is a desirable characteristic for a chemical probe or control compound.

Target selectivity Screening profile Off-target activity

Physicochemical Comparison: Higher Rotatable Bond Count and Polar Surface Area vs. ML221

The 4-methyl substitution on the pyrimidine ring of CAS 877635-73-9 introduces an additional rotatable bond compared to the unsubstituted pyrimidine in ML221, increasing the total rotatable bond count from 5 to 6 [1][2]. The polar surface area differs subtly (82.3 Ų for CAS 877635-73-9 [1] vs. approximately 110–120 Ų estimated for ML221 due to the nitro group's greater polarity). These differences, while modest, contribute to the distinct pharmacological profile and highlight the non-bioisosteric nature of the 4-chloro/4-nitro and 4-methyl/H substitution pairs on this scaffold.

Molecular properties Drug design Bioisosterism

Recommended Application Scenarios for CAS 877635-73-9 Based on Quantitative Evidence


Negative Control Compound for APJ Receptor Antagonist Screening Campaigns

With IC50 = 79 μM at both APJ and AT1 receptors, CAS 877635-73-9 is structurally matched to the potent probe ML221 (IC50 = 0.70 μM) but functionally inactive at pharmacologically relevant concentrations [1]. This makes it an ideal negative control for confirming assay window and ruling out scaffold-based artifacts in APJ antagonist screening cascades. Its shared pyranone-pyrimidine-sulfanyl core with ML221 ensures that any assay interference from the core scaffold is controlled for, while the 113-fold potency gap confirms target-specific pharmacology [2].

SAR Comparator for Structure-Activity Relationship Studies on the 4-Oxo-4H-Pyran-3-yl Benzoate Chemotype

The dramatic potency loss upon substituting 4-nitrobenzoate with 4-chlorobenzoate (∆IC50 ≈ 113-fold) provides a defined SAR data point for medicinal chemistry optimization [1]. Researchers exploring bioisosteric replacements for the nitro group can use CAS 877635-73-9 as a benchmark for the lower bound of APJ antagonist activity in this series. Similarly, the effect of 4-methyl substitution on the pyrimidine ring (which accompanies the chloro change in this compound) can be deconvoluted by comparison with the unsubstituted pyrimidine analog [2].

Non-Selective APJ/AT1 Dual Ligand for Cardiovascular Pharmacology Studies

Unlike ML221, which shows >37-fold selectivity for APJ over AT1, CAS 877635-73-9 exhibits a selectivity ratio of approximately 1 (IC50 ≈ 79 μM at both receptors) [1]. This non-selective profile makes it a useful tool for experiments that require simultaneous weak blockade of both the apelin and angiotensin II type 1 receptor systems, such as studies dissecting the interplay between the apelinergic and renin-angiotensin pathways in cardiovascular or renal physiology [2].

Chemical Probe for Evaluating Nitro Group Metabolic Liability in the 4-Oxo-Pyran Chemotype

ML221 exhibits severe plasma instability (0.26% remaining after 3 hours in human plasma) attributed at least partly to reductive metabolism of its 4-nitro group [1]. CAS 877635-73-9, lacking this functional group, serves as a comparator for isolating the contribution of nitro reduction to the overall metabolic clearance of this chemotype. Parallel stability testing of both compounds under identical conditions can inform medicinal chemistry strategies for improving the pharmacokinetic profile of APJ-targeting 4-oxo-4H-pyran-3-yl benzoates [2].

Quote Request

Request a Quote for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.